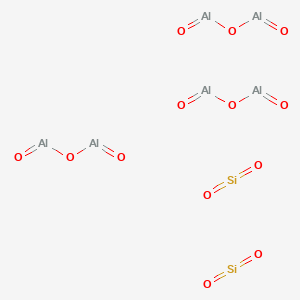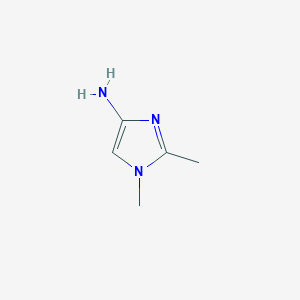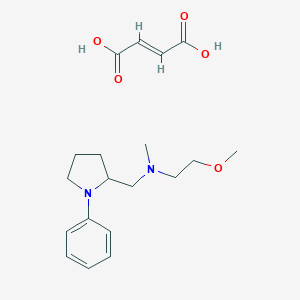![molecular formula C6H7F3O B116359 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane CAS No. 145706-22-5](/img/structure/B116359.png)
1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane, also known as TOH, is a synthetic compound that belongs to the class of bicyclic compounds. It has been widely used in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane is not well understood, but it is believed to interact with biological systems by binding to specific receptors or enzymes. 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects
1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane has been reported to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant activities. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane in lab experiments include its high purity, stability, and ease of handling. However, the limitations include its high cost and limited availability, as well as the need for specialized equipment and expertise to synthesize and analyze the compound.
Orientations Futures
There are several future directions for the use of 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane in scientific research. One area of interest is the development of 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane-based drugs for the treatment of neurological disorders, such as Alzheimer's and epilepsy. Another direction is the use of 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane in the synthesis of novel materials with advanced properties, such as self-healing and shape-memory polymers. Additionally, 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane can be used as a probe for studying biological systems, such as the interaction of enzymes with ligands.
Conclusion
In conclusion, 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane in various fields of science.
Méthodes De Synthèse
1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane can be synthesized through a multi-step process involving the reaction of 2,2,2-trifluoroethanol with cyclopentadiene, followed by dehydration and hydrogenation. The yield of 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane can be improved by optimizing the reaction conditions, such as the temperature, pressure, and catalyst used.
Applications De Recherche Scientifique
1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane has been used in a variety of scientific research fields, including organic synthesis, materials science, and medicinal chemistry. It can be used as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Additionally, 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane can be incorporated into polymers, coatings, and adhesives to improve their properties, such as thermal stability and water resistance.
Propriétés
Numéro CAS |
145706-22-5 |
|---|---|
Nom du produit |
1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane |
Formule moléculaire |
C6H7F3O |
Poids moléculaire |
152.11 g/mol |
Nom IUPAC |
1,5,5-trifluoro-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H7F3O/c7-5(8)2-1-3-6(9)4(5)10-6/h4H,1-3H2 |
Clé InChI |
OOOWSTRCAFOXJA-UHFFFAOYSA-N |
SMILES |
C1CC2(C(O2)C(C1)(F)F)F |
SMILES canonique |
C1CC2(C(O2)C(C1)(F)F)F |
Synonymes |
7-Oxabicyclo[4.1.0]heptane,1,5,5-trifluoro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



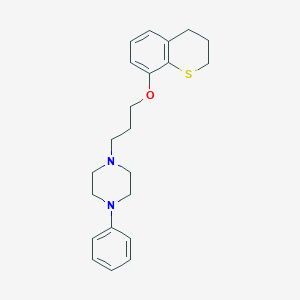
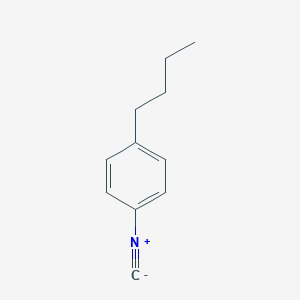
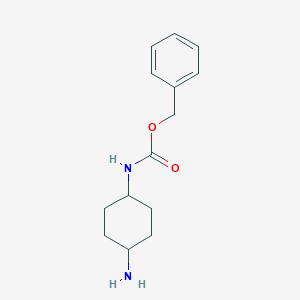
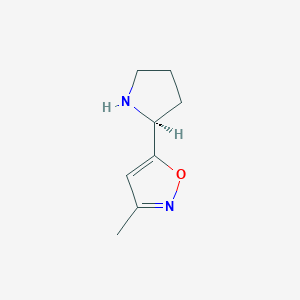
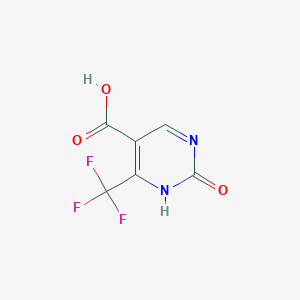
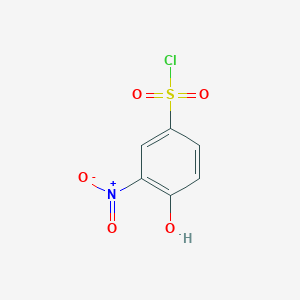



![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)
![1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B116297.png)
